molecular formula C6H5BrFNS B1378201 2-Bromo-3-fluoro-5-(methylthio)pyridine CAS No. 1820608-42-1

2-Bromo-3-fluoro-5-(methylthio)pyridine

Cat. No.: B1378201
CAS No.: 1820608-42-1
M. Wt: 222.08 g/mol
InChI Key: UMYAYFMDSKEYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-5-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNS It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and a methylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(methylthio)pyridine typically involves the halogenation and thiolation of pyridine derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable thiolating reagent such as methylthiol in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(methylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-fluoro-5-(methylthio)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methylthio groups allows it to participate in various biochemical reactions. For instance, the compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-5-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and methylthio groups on the pyridine ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-3-fluoro-5-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNS/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYAYFMDSKEYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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